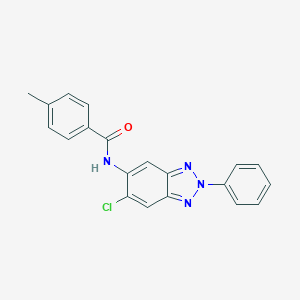![molecular formula C20H18N2O4 B251622 N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)
N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide, commonly known as EBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EBF belongs to the class of benzamides and has been shown to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of EBF is not fully understood, but it is believed to involve the inhibition of specific biological targets. EBF has been shown to inhibit the activity of several protein kinases, including MAPKAPK2 and CK1, which play important roles in cell signaling and regulation. EBF has also been shown to inhibit the activity of proteases, such as cathepsin B, which are involved in the breakdown of proteins in cells.
Biochemical and Physiological Effects:
EBF has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the treatment of cancer. EBF has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of EBF is its broad range of biological activity, which makes it a potential candidate for the treatment of a wide range of diseases. EBF is also relatively easy to synthesize, making it a viable option for large-scale production. However, one of the main limitations of EBF is its lack of selectivity, which can lead to off-target effects and potential toxicity.
未来方向
There are several potential future directions for the study of EBF. One potential area of research is the development of more selective analogs of EBF that exhibit similar biological activity but with reduced off-target effects. Another potential area of research is the exploration of the potential use of EBF in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of EBF and its potential applications in drug discovery and development.
Conclusion:
EBF is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It exhibits a wide range of biochemical and physiological effects and has been shown to exhibit activity against a wide range of biological targets. While EBF has several advantages, such as its broad range of biological activity and ease of synthesis, it also has limitations, such as its lack of selectivity. Further research is needed to fully understand the potential applications of EBF in drug discovery and development.
合成方法
The synthesis of EBF involves the reaction of 3-ethoxybenzoic acid with 1,3-phenylenediamine in the presence of thionyl chloride to form 3-ethoxy-N-(3-aminophenyl)benzamide. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling reagent to form EBF. The overall yield of this synthesis method is around 50%, making it a viable option for large-scale production.
科学研究应用
EBF has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit activity against a wide range of biological targets, including protein kinases, proteases, and ion channels. EBF has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
属性
分子式 |
C20H18N2O4 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-[3-[(3-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-2-25-17-9-3-6-14(12-17)19(23)21-15-7-4-8-16(13-15)22-20(24)18-10-5-11-26-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
InChI 键 |
XKPDBGIXEXAZOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
规范 SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
溶解度 |
3.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![4-ethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251548.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)

![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251561.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)

